molecular formula C24H17N3S B11047682 4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine

4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11047682
M. Wt: 379.5 g/mol
InChI Key: PAITXXNCMYAUID-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine: is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine stands out due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H17N3S

Molecular Weight

379.5 g/mol

IUPAC Name

4,6-diphenyl-2-pyridin-4-ylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C24H17N3S/c25-22-21-19(16-7-3-1-4-8-16)15-20(17-9-5-2-6-10-17)27-24(21)28-23(22)18-11-13-26-14-12-18/h1-15H,25H2

InChI Key

PAITXXNCMYAUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=NC=C4)N)C5=CC=CC=C5

Origin of Product

United States

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